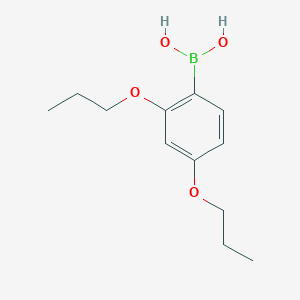

(2,4-Dipropoxyphenyl)boronic acid

説明

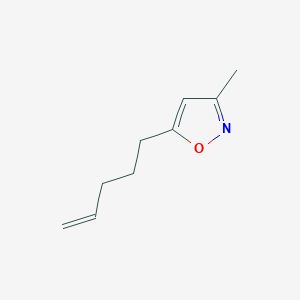

2,4-Dipropoxyphenylboronic acid is a type of boronic acid, which is a subclass of organoborane compounds . It is used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The molecular formula of 2,4-Dipropoxyphenylboronic acid is C12H19BO4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dipropoxyphenylboronic acid include a density of 1.1±0.1 g/cm3, boiling point of 402.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 69.0±3.0 kJ/mol, flash point of 197.5±31.5 °C, and index of refraction of 1.506 .科学的研究の応用

Suzuki–Miyaura Coupling

“(2,4-Dipropoxyphenyl)boronic acid” is used in Suzuki–Miyaura (SM) cross-coupling , which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including “(2,4-Dipropoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

Boronic acids are used for biological labelling . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

Protein Manipulation and Modification

Boronic acids are used for protein manipulation and modification . They can interact with proteins, manipulate them and modify their properties .

Separation Technologies

Boronic acids are used in separation technologies . They can be used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

作用機序

Target of Action

The primary target of (2,4-Dipropoxyphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the SM coupling reaction, (2,4-Dipropoxyphenyl)boronic acid interacts with its target through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction also involves an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by (2,4-Dipropoxyphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Result of Action

The result of the action of (2,4-Dipropoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of (2,4-Dipropoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, (2,4-Dipropoxyphenyl)boronic acid is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Certain boronic acids can decompose in air , indicating that the stability of (2,4-Dipropoxyphenyl)boronic acid could potentially be affected by exposure to air.

特性

IUPAC Name |

(2,4-dipropoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGNDOSZRKWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584904 | |

| Record name | (2,4-Dipropoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dipropoxyphenyl)boronic acid | |

CAS RN |

150145-25-8 | |

| Record name | (2,4-Dipropoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of (2,4-Dipropoxyphenyl)boronic acid?

A1: (2,4-Dipropoxyphenyl)boronic acid is an organic compound featuring a phenyl ring with two propoxy groups at the 2 and 4 positions. The key structural feature is the boronic acid (-B(OH)2) group attached to the phenyl ring. This group enables the formation of hydrogen bonds. In its crystal structure, (2,4-Dipropoxyphenyl)boronic acid exists as a centrosymmetric dimer connected by O—H⋯O hydrogen bonds []. These dimers further interact via C—H⋯O hydrogen bonds, forming infinite zigzag chains.

Q2: Are there any other notable structural arrangements in the crystal lattice of (2,4-Dipropoxyphenyl)boronic acid?

A2: Beyond the hydrogen-bonded chains, these chains within the crystal structure assemble into sheets aligned parallel to the (21) plane. These sheets are further connected by weak C—H⋯π interactions, ultimately resulting in a three-dimensional network within the crystal lattice [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)